

An In-depth Technical Guide to the Synthesis of Ethylhexyl Triazone

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Compound of Interest

Compound Name: Ethylhexyl triazone

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Ethylhexyl triazone, marketed as Uvinul T 150, is a highly effective oil-soluble UVB filter. Its large molecular structure contributes to its high photostability and strong affinity for skin keratin, making it a popular ingredient in modern sunscreen formulations. This document provides a detailed overview of its synthesis, focusing on the most common industrial methods, experimental protocols, and quantitative data.

Synthesis Pathways

The industrial synthesis of **Ethylhexyl triazone** primarily follows two main routes. The most prominently documented method involves a two-step process starting from melamine and p-chlorobenzoic acid. An alternative pathway utilizes cyanuric chloride and 2-ethylhexyl p-aminobenzoate.

Pathway 1: Melamine and p-Chlorobenzoic Acid Route

This pathway involves two key reactions: a trisubstitution reaction to form a triazine intermediate, followed by an esterification to yield the final product.

- Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H_3TATAB) Melamine undergoes a trisubstitution reaction with p-chlorobenzoic acid in the presence of a catalyst and a solvent mixture. The intermediate, H_3TATAB , precipitates and is isolated.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Step 2: Esterification to **Ethylhexyl Triazone** The H₃TATAB intermediate is then esterified with 2-ethylhexanol (isooctyl alcohol) in the presence of an acid catalyst to produce the crude **Ethylhexyl triazone**. The crude product is then purified through crystallization.[1]

Pathway 2: Cyanuric Chloride Route

This method involves the direct reaction of cyanuric chloride with 2-ethylhexyl p-aminobenzoate.[4][5][6][7] This reaction is typically carried out in a solvent such as xylene at elevated temperatures.[4][5][6]

Quantitative Data

The following table summarizes the quantitative data for the melamine and p-chlorobenzoic acid synthesis pathway, as reported in patent literature.[1][2]

Step	Reactants	Molar Ratio (Melamine:p-Chlorobenzoic Acid)	Catalyst	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%) (HPLC)
1	Melamine, p-Chlorobenzoic Acid	1 : 3.1 - 3.3	Sodium Carbonate	Acetone, Water	100 - 105	5	≥ 95	≥ 99
2	H ₃ TATAB, Isooctyl Alcohol	1 : 4 (H ₃ TATAB:Isooctyl Alcohol)	Sodium Pyrosulfate	Toluene	140 - 145	Until completion	≥ 92	≥ 99
Overall	≥ 88							

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **Ethylhexyl triazone** via the melamine and p-chlorobenzoic acid route, based on publicly available patent documentation.^{[1][2]}

Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB)

- Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
- Reagents:
 - Melamine: 63.10 g (0.50 mol)
 - Acetone: 300 mL
 - Water: 300 g
 - Sodium Carbonate: 90.10 g (0.85 mol)
 - p-Chlorobenzoic Acid: 246.60 g (1.58 mol)
 - Acetone: 300 mL (for dissolving p-chlorobenzoic acid)
- Procedure:
 1. To the four-necked flask, add melamine, 300 mL of acetone, water, and sodium carbonate. Stir the mixture at room temperature.
 2. Dissolve the p-chlorobenzoic acid in 300 mL of acetone and add it to the dropping funnel.
 3. Slowly add the p-chlorobenzoic acid solution to the reaction flask at room temperature. The temperature of the reaction mixture will gradually increase to reflux (approximately 100-105 °C).

4. After the addition is complete, maintain the reaction at reflux for 5 hours. Monitor the reaction progress by HPLC to ensure the residual amount of melamine is less than 0.05%.
5. After the reaction is complete, add 500 g of water to dilute the mixture.
6. Cool the mixture to 5 °C to precipitate the product.
7. Filter the precipitate by suction filtration and wash the filter cake with water until the filtrate is neutral.
8. Dry the solid to obtain 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H_3TATAB). The expected yield is approximately 96.84%.^[2]

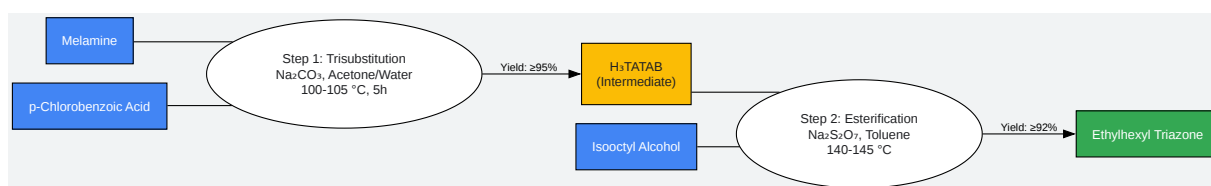
Step 2: Synthesis of Ethylhexyl Triazone

- Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser.
- Reagents:
 - H_3TATAB (from Step 1): 235.54 g (0.48 mol)
 - Isooctyl Alcohol (2-Ethylhexanol): 250.00 g (1.92 mol)
 - Toluene (or a mixture of recovered dimethylbenzene and isooctyl alcohol): 300 mL
 - Sodium Pyrosulfate: 30 g
- Procedure:
 1. To the four-necked flask, add the H_3TATAB , isooctyl alcohol, toluene (or recovered solvent mixture), and sodium pyrosulfate.
 2. Heat the mixture to reflux (approximately 140-145 °C) and collect the water generated during the reaction using the Dean-Stark trap.
 3. Continue the reaction until the H_3TATAB is completely consumed (monitor by a suitable method, e.g., TLC or HPLC).

- Cool the reaction mixture to 90 °C.
- Perform an alkaline wash followed by a water wash.
- Separate the organic phase and remove the toluene and excess isooctyl alcohol by vacuum distillation to obtain the crude **Ethylhexyl triazone**.
- The crude product is then purified by crystallization. A common method involves dissolving the crude product in a hot solvent mixture (e.g., methanol/cyclohexane) and then cooling to induce crystallization.^[1]
- Filter the crystals and dry them to obtain the final **Ethylhexyl triazone** product. The expected two-step total yield is around 90.93%.^[1]

Mandatory Visualizations

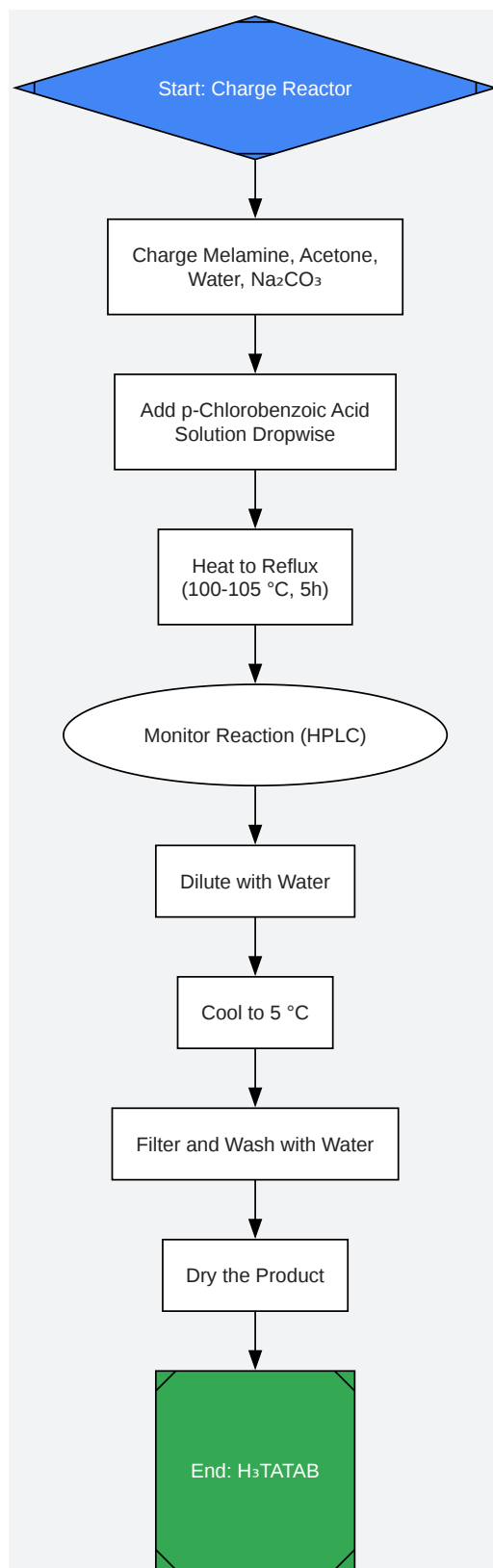
Synthesis Pathway of Ethylhexyl Triazone (Melamine Route)



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Caption: Synthesis of **Ethylhexyl triazone** from Melamine.

Experimental Workflow for the Synthesis of H₃TATAB



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Caption: Workflow for H₃TATAB Synthesis.

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